molecular formula C34H32N6O2S B2817202 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine CAS No. 893276-88-5

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine

Cat. No.: B2817202
CAS No.: 893276-88-5
M. Wt: 588.73
InChI Key: IWFDIRSGTKLVNX-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a heterocyclic compound featuring a triazolo[1,5-A]quinazolin core linked to a 3,4-dimethylbenzenesulfonyl group at position 3 and a diphenylmethyl-substituted piperazine at position 2. The 3,4-dimethylbenzenesulfonyl moiety may enhance metabolic stability and target binding, while the diphenylmethylpiperazine group contributes to lipophilicity and receptor interaction. This compound’s synthesis likely involves multi-step reactions, including cycloaddition for triazole formation and sulfonylation, as inferred from analogous protocols .

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O2S/c1-24-17-18-28(23-25(24)2)43(41,42)34-33-35-32(29-15-9-10-16-30(29)40(33)37-36-34)39-21-19-38(20-22-39)31(26-11-5-3-6-12-26)27-13-7-4-8-14-27/h3-18,23,31H,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFDIRSGTKLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine (CAS Number: 893276-88-5) is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazoloquinazoline derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H32N6O2SC_{34}H_{32}N_{6}O_{2}S with a molecular weight of 588.7 g/mol. The structure features a piperazine ring substituted with a diphenylmethyl group and a triazoloquinazoline moiety linked through a sulfonyl group.

The biological activity of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have indicated IC50 values ranging from 0.2 to 83.9 µM for related compounds in this class .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways affected include those regulating cell cycle progression and apoptosis.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related derivatives:

Activity Description Reference
AChE InhibitionInhibits AChE activity; potential for Alzheimer's treatment
Anticancer PropertiesInduces apoptosis in cancer cell lines; inhibits proliferation
CNS Depressant EffectsDemonstrates sedative-hypnotic effects in animal models

Study 1: Anticancer Effects

A study evaluated the anticancer effects of triazoloquinazoline derivatives similar to the target compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Effects

Another investigation focused on compounds within the same class that demonstrated neuroprotective effects against oxidative stress-induced neuronal death. The study highlighted the potential of these compounds to enhance neuronal survival through anti-inflammatory mechanisms and modulation of neurotrophic factors .

Comparison with Similar Compounds

Key Observations :

  • Triazole vs.
  • Sulfonyl Group Variations : The 3,4-dimethylbenzenesulfonyl group in the target compound may confer higher lipophilicity compared to 3,4-difluorophenylsulfonyl () or pyrazole-sulfonyl () groups, altering membrane permeability and target engagement .

Pharmacological and Computational Comparisons

  • Enzyme Inhibition : Benzenesulfonamide derivatives () demonstrated carbonic anhydrase inhibition, implying that the target’s benzenesulfonyl group could facilitate analogous interactions with metalloenzymes .
  • Computational Similarity : Molecular similarity metrics (Tanimoto/Dice indices) and bioactivity clustering () indicate that structural analogs with shared sulfonyl-piperazine motifs may cluster into groups with overlapping target profiles, such as kinase or protease inhibition .

Limitations and Contradictions

  • ’s SAR principles support structural comparisons, but bioactivity discrepancies may arise due to minor substituent changes (e.g., dimethyl vs. dichloro groups in ) .

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